molecular formula C20H20BrN3O2 B2634031 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide CAS No. 1797534-61-2

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide

Cat. No.: B2634031
CAS No.: 1797534-61-2
M. Wt: 414.303
InChI Key: ZUKQHDSGQDLZAQ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c21-16-6-2-1-5-15(16)19(25)22-13-14-9-11-24(12-10-14)20-23-17-7-3-4-8-18(17)26-20/h1-8,14H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKQHDSGQDLZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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